N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O4S2/c1-34-25(17-30-26(36)15-19-9-5-4-6-10-19)31-32-29(34)41-18-27(37)35-22(16-21(33-35)24-13-8-14-40-24)20-11-7-12-23(38-2)28(20)39-3/h4-14,22H,15-18H2,1-3H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJQVMLOXKOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)CNC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties. Its structural features suggest potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 668.8 g/mol. It contains functional groups such as methoxy, thiophene, pyrazole, triazole, and benzamide that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C34H32N6O5S2 |
| Molecular Weight | 668.8 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C34H32N6O5S2/c1... |
Synthesis
The synthesis of the compound involves multiple steps including the preparation of pyrazole and triazole intermediates followed by their coupling with the benzamide moiety. The reaction conditions typically range from 0°C to 150°C depending on the specific step involved in the synthesis.
Anticancer Activity
Research has shown that compounds containing pyrazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines using the National Cancer Institute's DTP NCI protocol. Notably, certain derivatives demonstrated GI50 values indicative of potent activity against leukemia cell lines .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to possess antitrypanosomal properties against Trypanosoma brucei, although limited efficacy against viral pathogens such as SARS-CoV and influenza viruses was observed . The presence of sulfur in its structure may enhance its interaction with microbial targets.
The biological activity of N-{[5-{...}} is likely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The diverse functional groups allow for various non-covalent interactions including hydrogen bonding and hydrophobic interactions which can modulate protein activity and influence cellular processes.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the anticancer potential of similar compounds in vitro against a range of cancer cell lines. Among them, certain derivatives exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation focused on assessing the antitrypanosomal activity of related compounds where promising results were obtained against Trypanosoma brucei, highlighting the relevance of structural modifications on biological efficacy .
Preparation Methods
Chalcone Intermediate Preparation
Reacting 2,3-dimethoxybenzaldehyde (1.0 eq) with 2-acetylthiophene (1.2 eq) in ethanol under Claisen-Schmidt conditions yields (E)-3-(2,3-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one:
Reaction Conditions
- Solvent: 95% EtOH (15 mL/g substrate)
- Catalyst: 40% NaOH (0.5 eq)
- Temperature: Reflux (78°C)
- Time: 6–8 hr
- Yield: 82–85%
Characterization Data
Pyrazoline Ring Formation
Cyclocondensation of chalcone with hydrazine hydrate (2.5 eq) in acetic acid produces 3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-4,5-dihydro-1H-pyrazole:
Optimized Protocol
- Solvent: Glacial CH₃COOH (10 mL/g chalcone)
- Reflux time: 12 hr
- Workup: Neutralization with NaHCO₃, extraction with EtOAc
- Yield: 78%
Critical Spectral Features
- ¹H NMR (DMSO-d₆): δ 5.42 (dd, J=11.8, 4.2 Hz, 1H, C₄-H), 3.72–3.68 (m, 2H, C₅-H₂), 3.85 (s, 6H, OCH₃)
1,2,4-Triazole-Thioether Intermediate Synthesis
4-Methyl-4H-1,2,4-triazole-3-thiol Preparation
Condensing thiosemicarbazide with acetic anhydride under ultrasound irradiation (45 kHz) yields the triazole-thione:
Ultrasound-Assisted Method
- Reactants: Thiosemicarbazide (1.0 eq), Ac₂O (3.0 eq)
- Temperature: 50°C
- Time: 25 min
- Yield: 94%
S-Alkylation with 2-Bromoacetamide
Coupling triazole-thione with 2-bromo-N-(3-aminomethylphenyl)acetamide under basic conditions forms the sulfanyl bridge:
Reaction Parameters
- Base: LiH (2.0 eq) in DMF
- Sonication: 45 min at 35°C
- Yield: 87%
Key ¹H NMR Signals
Final Coupling and Acylation
Pyrazoline-Triazole Conjugation
Reacting the pyrazoline carboxylate (1.0 eq) with triazole-thioether (1.2 eq) using EDCl/HOBt in DMF installs the ketoethylsulfanyl linkage:
Coupling Conditions
- Activators: EDCl (1.5 eq), HOBt (1.5 eq)
- Solvent: Anhydrous DMF
- Temperature: 0°C → rt
- Time: 18 hr
- Yield: 73%
N-Acylation with Phenylacetyl Chloride
Treating the free amine intermediate (1.0 eq) with phenylacetyl chloride (1.5 eq) completes the synthesis:
Acylation Protocol
- Base: Et₃N (3.0 eq) in CH₂Cl₂
- Temperature: 0°C → rt
- Quench: Ice-water
- Yield: 85%
Final Compound Characterization
- HRMS (ESI): m/z 674.2218 [M+H]⁺ (calc. 674.2203)
- ¹³C NMR (125 MHz, DMSO-d₆): δ 170.5 (CONH), 165.2 (C=O), 152.1–110.8 (aromatic carbons), 56.1 (OCH₃)
Comparative Analysis of Synthetic Routes
Spectroscopic Validation
IR Signature Bands
¹H NMR Diagnostic Peaks
- δ 7.82–6.85 (m, 11H, aromatic)
- δ 5.42 (dd, pyrazoline C₄-H)
- δ 4.35 (s, CH₂S)
- δ 3.85 (s, OCH₃)
Q & A
Q. What are the critical steps in synthesizing this compound, and what reagents/solvents are prioritized?
The synthesis involves multi-step reactions, including:
- Formation of the pyrazoline core : Cyclocondensation of 2,3-dimethoxyphenyl hydrazine with thiophene-containing ketones under reflux in ethanol .
- Sulfanyl linkage introduction : Reaction of the pyrazoline intermediate with mercapto-triazole derivatives using potassium carbonate as a base in dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution .
- Final acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane . Key solvents: DMSO for sulfanyl reactions, dichloromethane for amidation. Catalysts like sodium hydroxide or potassium carbonate ensure bond formation efficiency .
Q. Which analytical techniques are essential for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazoline and triazole rings (e.g., methoxy group integration at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (e.g., 1680–1720 cm⁻¹ for acetamide and pyrazolinone groups) .
Q. What structural motifs contribute to its biological activity?
Core pharmacophores include:
- 2,3-Dimethoxyphenyl group : Enhances hydrophobic interactions with target enzymes .
- Thiophene-triazole linkage : Modulates electron density for receptor binding .
- Acetamide side chain : Facilitates hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfanyl linkage formation?
Low yields in sulfanyl ether synthesis are often due to competing oxidation or poor nucleophilicity. Strategies include:
- Catalyst optimization : Using tetrabutylammonium iodide (TBAI) to enhance reaction kinetics .
- pH control : Maintaining pH 8–9 with potassium carbonate to stabilize thiolate intermediates .
- Solvent selection : Polar aprotic solvents like DMSO improve solubility of mercapto-triazole precursors .
Q. How do structural analogs compare in bioactivity, and what SAR trends emerge?
Comparative analysis of analogs (see Table 1) reveals:
| Compound Modification | Biological Activity Shift | Reference |
|---|---|---|
| Replacement of thiophene with furan | Reduced antimicrobial potency | |
| Methyl → Ethyl substitution on triazole | Improved enzyme inhibition (IC₅₀ ↓ 30%) | |
| SAR trends: Bulkier substituents on the triazole enhance selectivity for kinase targets, while electron-rich aryl groups improve antioxidant activity . |
Q. What strategies resolve contradictions in stability data across studies?
Discrepancies in stability (e.g., light sensitivity vs. pH tolerance) are addressed via:
- Controlled degradation studies : HPLC monitoring under UV light (254 nm) and variable pH (2–12) to identify degradation pathways .
- Computational modeling : DFT calculations predict susceptible bonds (e.g., sulfanyl ether cleavage under acidic conditions) .
Q. How is computational chemistry applied to predict target interactions?
- Molecular docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), highlighting hydrogen bonds between the acetamide group and Arg120 .
- Pharmacophore mapping : Identifies essential features (e.g., methoxy groups for hydrophobic pockets) using Schrödinger Suite .
Q. What purification methods ensure high purity for in vivo studies?
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:2) removes unreacted intermediates .
- Recrystallization : Ethanol/water mixtures (70:30) yield crystals >98% purity (verified by HPLC) .
Methodological Notes
- Contradiction handling : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve signal overlap in complex regions .
- Yield optimization : Screen microwave-assisted synthesis for time-sensitive steps (e.g., triazole ring closure at 100°C for 15 mins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
